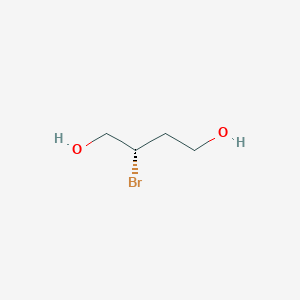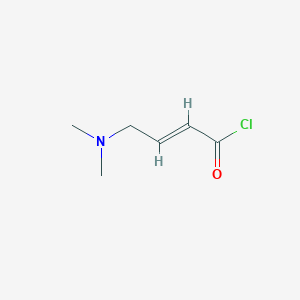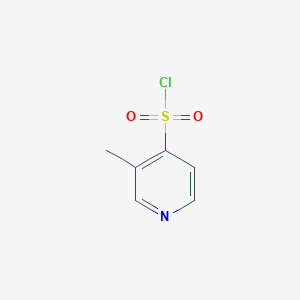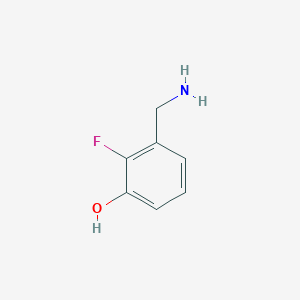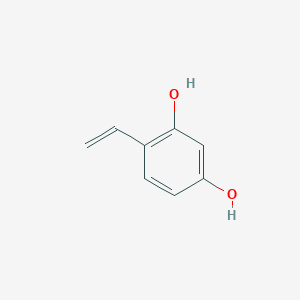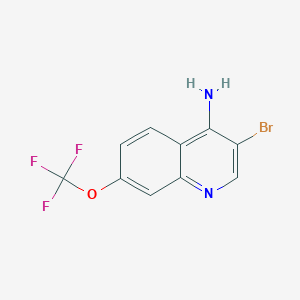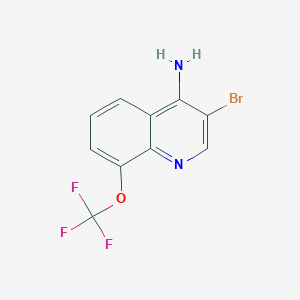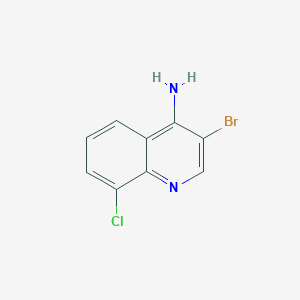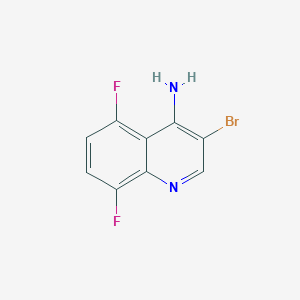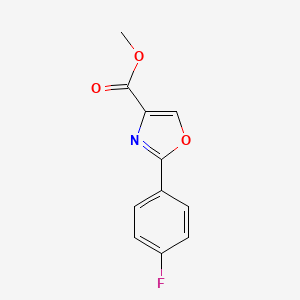
3-Bromo-7-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a bromo group at the 3rd position and a trifluoromethyl group at the 7th position. The amine group is attached at the 4th position of the quinoline core.Chemical Reactions Analysis
The chemical reactions involving quinoline and its analogues are diverse and complex . They involve various types of reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.07 g/mol. More detailed information like melting point, boiling point, density, etc., was not found in the retrieved papers.Safety and Hazards
The safety data sheet for a similar compound, “7-(Trifluoromethyl)quinolin-4-ylamine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, the future directions in the research of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” and similar compounds could involve further exploration of their synthesis protocols, functionalization for biological and pharmaceutical activities, and investigation of their potential applications in medicinal chemistry .
Propiedades
Número CAS |
1065088-43-8 |
|---|---|
Fórmula molecular |
C10H6BrF3N2 |
Peso molecular |
291.07 g/mol |
Nombre IUPAC |
3-bromo-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |
Clave InChI |
JNJZJPRNHZGOOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3183938.png)
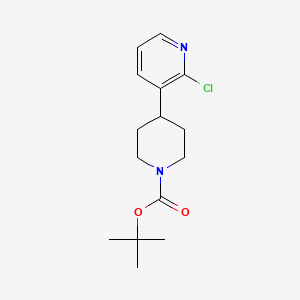
![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)

